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molecular formula C7H4F4N2O2 B180983 5-Amino-2-fluoro-4-nitrobenzotrifluoride CAS No. 179062-05-6

5-Amino-2-fluoro-4-nitrobenzotrifluoride

Cat. No. B180983
M. Wt: 224.11 g/mol
InChI Key: WOSGMZUIHAFPSS-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

A mixture of 3-acetamido-6-fluoro-4-nitrobenzotrifluoride (593 mg, 2.23 mmol) in concentrated HCl (5 mL) and EtOH (5 mL) was refluxed overnight and it was extracted by ethyl acetate (2×5 mL). The extract was dried over Mg2SO4 and evaporated to give 328 mg (66%) of 3-amino-6-fluoro-4-nitrobenzotrifluoride. 1H NMR (CDCl3): δ 6.105 (S, 2H); 7.110 (d, 1H, J=6.0 Hz); 7.979 (d, 1H, J=10.2 Hz).
Quantity
593 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[C:7]([C:15]([F:18])([F:17])[F:16])[C:8]([F:14])=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])(=O)C>Cl.CCO>[NH2:4][C:5]1[CH:6]=[C:7]([C:15]([F:18])([F:16])[F:17])[C:8]([F:14])=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
593 mg
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C(=CC1[N+](=O)[O-])F)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
it was extracted by ethyl acetate (2×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Mg2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=CC1[N+](=O)[O-])F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 328 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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